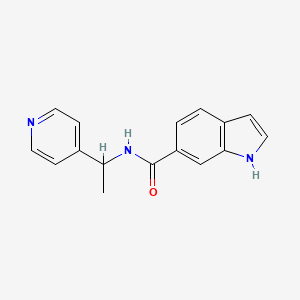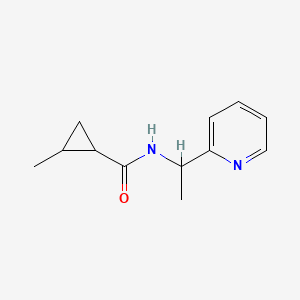
2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. This compound is a cyclopropane-based molecule that contains a pyridine ring and an amide functional group.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide involves its ability to modulate specific signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell growth and survival. By inhibiting this pathway, 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide can have various biochemical and physiological effects on cells. One study found that this compound can induce cell cycle arrest in cancer cells, which can prevent their proliferation. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide in lab experiments is its specificity for targeting specific signaling pathways. This can make it a valuable tool for studying the mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for studying 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide. One direction is to further investigate its potential applications as an anticancer agent. Additionally, more research can be done to determine its potential use in treating neurological disorders. Another direction is to study the potential side effects and toxicity of this compound, which can inform its use in future experiments. Finally, more research can be done to optimize the synthesis method of this compound, which can make it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide involves the reaction of 2-(bromomethyl)pyridine with cyclopropanecarboxylic acid. This reaction is catalyzed by a palladium catalyst and requires the use of a base, such as potassium carbonate. The resulting product is purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide has been studied for its potential applications in treating various medical conditions. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-7-10(8)12(15)14-9(2)11-5-3-4-6-13-11/h3-6,8-10H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRURUCBMSHYDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)
![4-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B7495140.png)

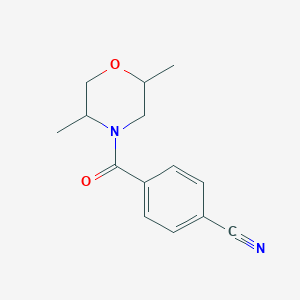
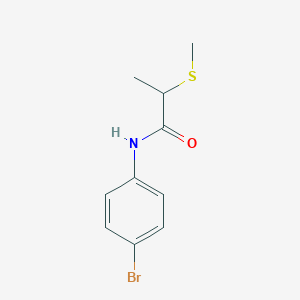
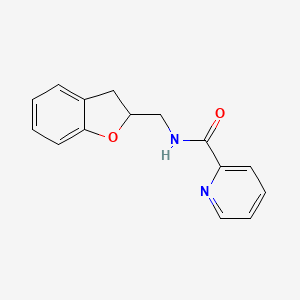
![1-[4-[1-[[4-(Methylcarbamoyl)phenyl]sulfonylamino]ethyl]phenyl]triazole-4-carboxamide](/img/structure/B7495174.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495178.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7495191.png)
![5-(Azetidine-1-carbonyl)-2-[(2-fluorophenyl)methyl]thiomorpholin-3-one](/img/structure/B7495199.png)
